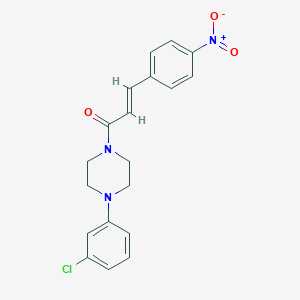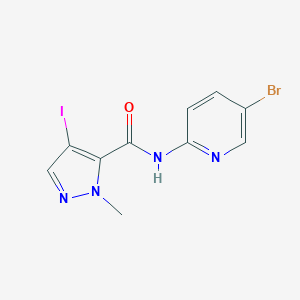![molecular formula C28H21BrN4O6 B330560 4-(BENZYLOXY)-N-[6-BROMO-2-(2-HYDROXY-5-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE](/img/structure/B330560.png)
4-(BENZYLOXY)-N-[6-BROMO-2-(2-HYDROXY-5-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(BENZYLOXY)-N-[6-BROMO-2-(2-HYDROXY-5-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE is a complex organic compound that belongs to the quinazolinone class. This compound is characterized by its unique structure, which includes a quinazolinone core, a benzyloxy group, and a brominated phenyl ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZYLOXY)-N-[6-BROMO-2-(2-HYDROXY-5-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE typically involves multiple steps:
Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone structure.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction.
Bromination: The phenyl ring is brominated using bromine or a brominating agent.
Coupling Reactions: The final step involves coupling the quinazolinone core with the brominated phenyl ring and the benzyloxy group under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and benzyloxy groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include quinazolinone derivatives with oxidized benzyloxy or hydroxy groups.
Reduction: The major product is the corresponding amine derivative.
Substitution: Substituted quinazolinone derivatives with various functional groups replacing the bromine atom.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 4-(BENZYLOXY)-N-[6-BROMO-2-(2-HYDROXY-5-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE is investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, making it a subject of interest in pharmaceutical research.
Industry
Industrially, this compound can be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-(BENZYLOXY)-N-[6-BROMO-2-(2-HYDROXY-5-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved can include signal transduction pathways, metabolic pathways, or pathways related to cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(benzyloxy)-N-(6-chloro-2-{2-hydroxy-5-nitrophenyl}-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)benzamide
- 4-(benzyloxy)-N-(6-fluoro-2-{2-hydroxy-5-nitrophenyl}-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)benzamide
Uniqueness
Compared to similar compounds, 4-(BENZYLOXY)-N-[6-BROMO-2-(2-HYDROXY-5-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to biological targets.
Propriétés
Formule moléculaire |
C28H21BrN4O6 |
|---|---|
Poids moléculaire |
589.4 g/mol |
Nom IUPAC |
N-[6-bromo-2-(2-hydroxy-5-nitrophenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]-4-phenylmethoxybenzamide |
InChI |
InChI=1S/C28H21BrN4O6/c29-19-8-12-24-22(14-19)28(36)32(26(30-24)23-15-20(33(37)38)9-13-25(23)34)31-27(35)18-6-10-21(11-7-18)39-16-17-4-2-1-3-5-17/h1-15,26,30,34H,16H2,(H,31,35) |
Clé InChI |
IDNCGJNBTVSPSX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN3C(NC4=C(C3=O)C=C(C=C4)Br)C5=C(C=CC(=C5)[N+](=O)[O-])O |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN3C(NC4=C(C3=O)C=C(C=C4)Br)C5=C(C=CC(=C5)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-chlorophenyl)-N-[2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)phenyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B330481.png)
![3-(4-methylphenyl)-2-[4-(pentyloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B330482.png)
![1-[(2-Chloro-3-pyridinyl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B330483.png)
![methyl 2-(3-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B330484.png)
![5-(3-Chloro-4,5-dimethoxybenzylidene)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B330488.png)
![2-{[3-(4-Methoxyphenyl)acryloyl]amino}-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B330489.png)
![2-(3-METHYLPHENYL)-N~4~-[2-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)PHENYL]-4-QUINOLINECARBOXAMIDE](/img/structure/B330490.png)
![2-(4-Ethoxyphenyl)-4-[(2-ethyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B330493.png)

![3-(3,4-Dimethylphenyl)-2-[(3,4-dimethylphenyl)imino]-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B330495.png)
![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one](/img/structure/B330496.png)


